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Silicomanganese

Steelmaking Deoxidation Ferroalloy Efficiency Burn-off Loss

For steelmakers requiring tight control of inclusions and impurities in critical grades (IF, AHSS, API linepipe), Silicomanganese (SiMn) offers a scientifically validated advantage over separate FeSi and HC FeMn additions. - Synergistic deoxidation produces a low-melting (~1270-1327°C) MnO·SiO₂ slag that rapidly separates, minimizing harmful solid SiO₂ inclusions. - Inherently lower carbon (≤1.5% for ASTM Grade A) and phosphorus levels reduce the impurity burden, eliminating costly vacuum decarburization steps. - Consolidating deoxidizer and alloying agent into a single addition streamlines material handling and cuts total elemental burning loss, directly lowering ferroalloy cost per ton of steel. - Typical composition: Mn 65-68%, Si 14-21%, C 0.5-3%, balance Fe. Available in bulk lots; contact us for a grade-specific quotation and current market pricing.

Molecular Formula CH7FeMnPSi
Molecular Weight 188.909
CAS No. 12743-28-1
Cat. No. B576708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicomanganese
CAS12743-28-1
SynonymsManganese alloy, base, Mn 65-68,Fe 10-23,Si 12-21,C 0.5-3,P 0-0.2 (ASTM A483)
Molecular FormulaCH7FeMnPSi
Molecular Weight188.909
Structural Identifiers
SMILESC.[Si].P.[Mn].[Fe]
InChIInChI=1S/CH4.Fe.Mn.H3P.Si/h1H4;;;1H3;
InChIKeyVIVHEMVDHMDMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicomanganese Procurement and Metallurgical Baseline


Silicomanganese (SiMn), CAS 12743-28-1, is a bulk ferroalloy composed primarily of manganese, silicon, and iron, produced in submerged electric arc furnaces [1]. It is a critical addition to molten steel, serving as a composite deoxidizer, desulfurizer, and alloying agent [2]. Its fundamental differentiation stems from the synergistic behavior of its two primary active elements, silicon and manganese, which react simultaneously with oxygen to form low-melting manganous silicate (MnO·SiO₂) that readily separates from the steel melt [3]. This mechanism distinguishes it from the use of either element alone or from simple mechanical mixtures of other ferroalloys, underpinning its specific and non-interchangeable role in modern steelmaking economics and quality control.

1
Composite deoxidizer and desulfurizer for molten steel
2
Simultaneous Si and Mn reactions form low-melting manganous silicate slag
3
Non-interchangeable role in steel cleanliness and process economics

Silicomanganese Irreplaceability in Steelmaking


Attempting to replace silicomanganese (SiMn) with an equivalent blend of high-carbon ferromanganese (HC FeMn) and ferrosilicon (FeSi) is not a functionally or economically equivalent substitution [1]. While both approaches can introduce manganese and silicon, the chemical and physical outcomes differ quantifiably. Deoxidation with SiMn yields a unique, low-melting liquid silicate slag (melting at ~1270-1327°C) that rapidly coagulates and separates from the steel bath, minimizing inclusion count [2]. In contrast, deoxidation with ferrosilicon produces solid SiO₂ particles, which are slower to float out and more likely to remain as detrimental inclusions [3]. Furthermore, a FeSi + HC FeMn mixture introduces higher levels of residual impurities such as phosphorus and carbon into the final steel compared to an equivalent addition of SiMn [1]. This fundamental difference in inclusion morphology, impurity burden, and deoxidation kinetics renders simple, in-kind replacement of SiMn with other ferroalloys a suboptimal choice for high-quality and low-carbon steel grades.

Replacing SiMn with a FeSi + HC FeMn mixture may not reproduce equivalent deoxidation performance; the blend produces solid SiO₂ inclusions instead of the liquid Mn-silicate slag that separates rapidly from the melt.

The FeSi + HC FeMn combination typically contributes higher residual phosphorus, carbon, and nitrogen, which can compromise low-carbon and high-cleanliness steel specifications.

Process yield differs: separate additions result in higher burning loss (Mn ~46%, Si ~37% individually) vs. the reported synergistic 29% combined loss with SiMn, impacting procurement volume.

Silicomanganese Performance Evidence


Deoxidation Burning Loss Advantage

Silicomanganese demonstrates superior deoxidation efficiency by minimizing the loss of active elements to oxidation, known as the burning loss rate. Under identical steelmaking conditions, the burning loss rate for manganese when added alone is 46%, and for silicon when added alone is 37% [1]. However, when a silicon-manganese alloy is used for deoxidation, the combined burning loss rate for both elements is reduced to 29% [1]. This represents a 37% relative reduction in manganese loss and a 22% reduction in silicon loss compared to separate additions [1]. This synergy is a direct result of the formation of a stable, low-melting manganous silicate that rapidly exits the metal system, preventing re-oxidation and preserving valuable alloying elements in the final steel product.

Deoxidation Burning Loss
Head-to-head
SiMn combined loss 29% vs. Mn alone 46%, Si alone 37%
Reported deoxidation yield improvement through synergistic element retention
Supports reduced ferroalloy consumption per ton of steel
Steelmaking Deoxidation Ferroalloy Efficiency Burn-off Loss Process Optimization

Inclusion Morphology and Steel Cleanliness

The physical state of deoxidation products is a critical determinant of final steel cleanliness. Deoxidation with silicomanganese produces complex manganese silicates, specifically MnSiO₃ and MnSiO₄, which melt at 1270°C and 1327°C, respectively [1]. These liquid inclusions are significantly larger in size and more buoyant, facilitating rapid coagulation and flotation into the slag layer [2]. In direct contrast, deoxidation using ferrosilicon (FeSi) produces solid silicon dioxide (SiO₂) particles [2]. Solid SiO₂ inclusions are more difficult to remove from the steel melt and are a primary source of residual non-metallic inclusions that can degrade mechanical properties and surface quality. The liquid nature of SiMn-derived slags is a quantifiable and verifiable physical advantage leading to cleaner steel.

Inclusion Morphology
Head-to-head
Liquid MnSiO₃ (mp 1270°C) and MnSiO₄ (mp 1327°C) vs. solid SiO₂ (mp ~1713°C)
Liquid silicate inclusion advantage may support cleaner steel
Critical for high-cleanliness grades (automotive, bearing steel)
Steel Cleanliness Inclusion Engineering Non-Metallic Inclusions Deoxidation Products

Carbon Control in Low-Carbon Steel Production

The production of low-carbon steel grades (e.g., interstitial-free (IF) steel, advanced high-strength steel (AHSS)) requires alloy additions with minimal carbon content to avoid exceeding stringent final specifications. Silicomanganese, due to its specific production process, is available in grades with significantly lower carbon content compared to the primary alternative, High Carbon Ferromanganese (HC FeMn) [1]. The ASTM A483 standard for silicomanganese specifies a maximum carbon content as low as 1.5% for Grade A, while HC FeMn grades typically contain 6-8% carbon . This inherent difference makes SiMn a preferred or mandatory ladle addition for achieving final carbon targets in low-carbon steels without resorting to more expensive low-carbon ferromanganese (LC FeMn) or electrolytic manganese [2].

Carbon Control
Cross-study
ASTM Grade A SiMn: ≤1.5% C vs. HC FeMn: 6–8% C
Lower carbon addition supports low-carbon steel targets
May reduce need for decarburization steps
Low Carbon Steel Carbon Control Ladle Metallurgy Ferroalloy Specification

Phosphorus and Impurity Control

Managing tramp elements like phosphorus is critical for preventing cold shortness and ensuring the ductility of high-quality steels. A key procurement advantage of silicomanganese is that it introduces less phosphorus, carbon, aluminum, and nitrogen into the steel bath compared to an equivalent blend of standard 75% ferrosilicon (FeSi75) and high-carbon ferromanganese (HC FeMn) [1]. This is a class-level inference based on the fact that a single SiMn alloy provides both elements with a lower overall impurity footprint than the sum of two separate alloys, each containing its own inherent impurity burden. Furthermore, procurement specifications for low-carbon SiMn grades can stipulate strict maximum phosphorus contents, such as P ≤ 0.08% [2], which is significantly lower than what is achievable with a combination of standard-grade FeSi and HC FeMn.

Impurity Control
Class-level
Low-C SiMn spec: P ≤0.08%; HC FeMn can reach P ≤0.35%
Directional impurity advantage for low-phosphorus steels
Supplier-specific impurity verification required
Phosphorus Control Steel Purity Impurity Management Ferroalloy Quality

Silicomanganese Industrial Application Scenarios


High-Cleanliness Low-Carbon Steel Production

For steelmakers producing Interstitial-Free (IF) steel for automotive exposed panels, Advanced High-Strength Steels (AHSS), or bearing steel, silicomanganese is the optimal choice. The evidence from Section 3 demonstrates that SiMn delivers a dual benefit: a reduced burning loss rate (29% combined loss) [1] which improves process economics, and the formation of liquid manganese silicate inclusions [2] which are essential for achieving the high surface and internal cleanliness requirements of these critical applications. Its lower inherent carbon content (≤1.5% C for ASTM Grade A) further enables tight carbon control, preventing the need for expensive vacuum decarburization treatments that a high-carbon FeMn addition would necessitate.

API Linepipe and HSLA Steel Production

In the production of High-Strength Low-Alloy (HSLA) steel and API-grade linepipe, resistance to Hydrogen-Induced Cracking (HIC) and ensuring low-temperature toughness are paramount. The procurement of silicomanganese is justified by its class-level advantage of introducing lower levels of deleterious impurities like phosphorus, carbon, and nitrogen compared to a mixture of standard FeSi75 and HC FeMn [3]. Sourcing low-carbon SiMn to a strict specification (e.g., P ≤ 0.08%, C ≤ 0.15%) [4] directly supports compliance with the ultra-low impurity thresholds required for these performance-critical steel products, thereby mitigating risk of in-service failure.

Cost-Effective Alloying in Integrated Mills

For high-volume, integrated steel producers, silicomanganese provides a proven economic and logistical advantage. The evidence confirms that SiMn consolidates the functions of a deoxidizer and a manganese alloying agent into a single addition [5]. Compared to a multi-step addition of separate FeMn and FeSi ferroalloys, using SiMn reduces material handling complexity and minimizes the total burning loss of valuable elements, directly lowering the specific ferroalloy cost per ton of steel [1]. Its widespread use is not merely a matter of convention but is a direct result of its quantifiable superiority in yield and process efficiency, which is why it accounts for a significant majority of global manganese ferroalloy production [5].

Stainless Steelmaking Reduction Practice

In stainless steelmaking processes such as Argon Oxygen Decarburization (AOD), silicomanganese is a critical addition. While ferrosilicon is primarily used to reduce chromium from the slag back into the metal bath, silicomanganese serves a distinct purpose by simultaneously reducing oxidized manganese and providing a silicon source for final deoxidation. The evidence on inclusion morphology [2] and burning loss [1] is relevant here, as the use of SiMn in this application results in cleaner steel and better recovery of manganese, an expensive alloying element in stainless grades. This is a key point of differentiation from ferrosilicon, which does not provide the manganese recovery function and can lead to the formation of solid SiO₂ inclusions if used improperly.

Application
Selection Property
Validation Focus
Low-carbon high-cleanliness steel (IF, AHSS, bearing)
Deoxidation synergy and liquid silicate inclusion formation
Inclusion cleanliness and carbon specification compliance
API linepipe and HSLA steel
Low impurity (P, C, N) contribution
HIC resistance and low-temperature toughness
Integrated mill alloying
Single-addition deoxidizer and alloying agent
Specific ferroalloy cost and process yield
Stainless steelmaking (AOD)
Manganese recovery and deoxidation
Manganese yield and steel cleanliness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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